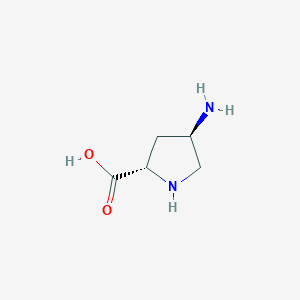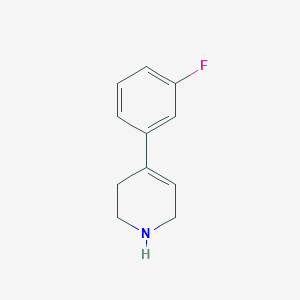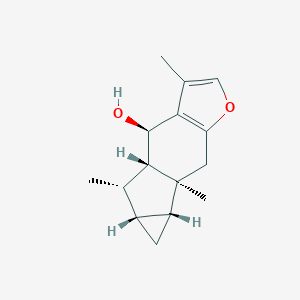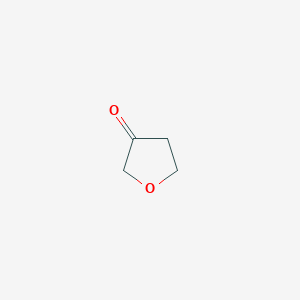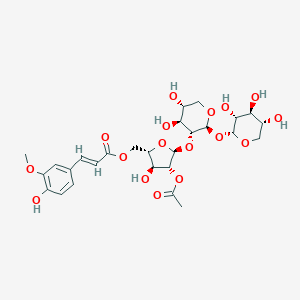
Afaxx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afaxx is a synthetic compound that has been used extensively in scientific research due to its unique properties. It is a small molecule that has been found to have a wide range of applications in various fields of study. The aim of
Mécanisme D'action
The mechanism of action of Afaxx is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Afaxx has been found to have a potent effect on the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Effets Biochimiques Et Physiologiques
Afaxx has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. Afaxx has also been found to have a potent effect on the regulation of mood, motivation, and reward.
Avantages Et Limitations Des Expériences En Laboratoire
Afaxx has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal candidate for use in various biochemical and pharmacological assays. However, Afaxx also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
The future of Afaxx research is promising, with many potential applications in various fields of study. Some of the future directions for research include the development of new synthetic methods for Afaxx, the investigation of its potential therapeutic applications, and the exploration of its effects on various neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of Afaxx and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, Afaxx is a synthetic compound that has been extensively used in scientific research due to its unique properties. It has a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been found to have a potent effect on the release of dopamine, as well as other neurotransmitters, and has been shown to have a significant effect on the regulation of mood, motivation, and reward. While Afaxx has several advantages for use in laboratory experiments, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
Afaxx is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods involves the reaction of two different chemical compounds, which are then combined to form Afaxx. This method is often used in the laboratory setting and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
Afaxx has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and neuroscience. Afaxx has been used to study the effects of various drugs on the central nervous system, as well as the mechanisms behind the development of neurological disorders.
Propriétés
Numéro CAS |
135546-60-0 |
|---|---|
Nom du produit |
Afaxx |
Formule moléculaire |
C27H36O17 |
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1 |
Clé InChI |
FXWDCXWGZBCYRK-XLNOXRKASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |
Synonymes |
AFAXX O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
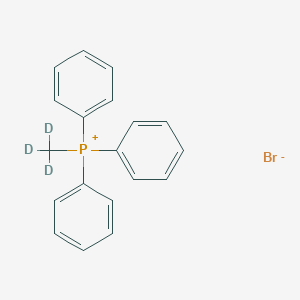
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
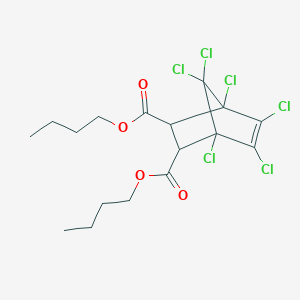
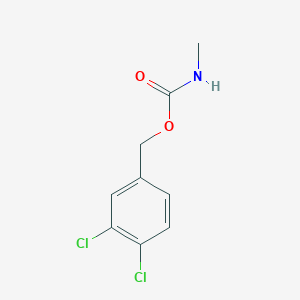
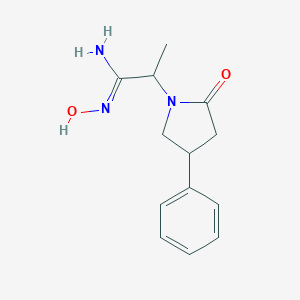
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
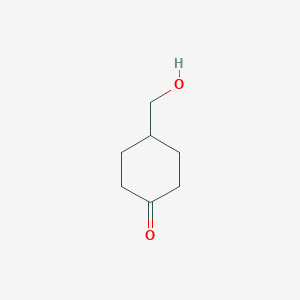
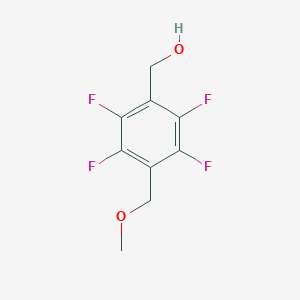
![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)
